CBP/p300-IN-1

CAS No.: 2443789-32-8

Cat. No.: VC4751619

Molecular Formula: C23H23FN2O5

Molecular Weight: 426.444

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2443789-32-8 |

|---|---|

| Molecular Formula | C23H23FN2O5 |

| Molecular Weight | 426.444 |

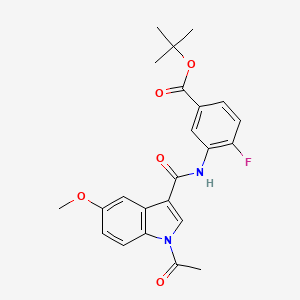

| IUPAC Name | tert-butyl 3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluorobenzoate |

| Standard InChI | InChI=1S/C23H23FN2O5/c1-13(27)26-12-17(16-11-15(30-5)7-9-20(16)26)21(28)25-19-10-14(6-8-18(19)24)22(29)31-23(2,3)4/h6-12H,1-5H3,(H,25,28) |

| Standard InChI Key | BNTANBUTBDVIHY-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC(=C3)C(=O)OC(C)(C)C)F |

Introduction

Chemical and Pharmacological Properties of CBP/p300-IN-1

Structural Characteristics

CBP/p300-IN-1 features a proline-based scaffold with a tert-butyl ester group and fluorine substitution, optimizing binding affinity and metabolic stability . The canonical SMILES string (CC(N1C2=CC=C(OC)C=C2C(C(NC3=C(F)C=CC(C(OC(C)(C)C)=O)=C3)=O)=C1)=O) highlights its indole-carboxamide core, which engages the bromodomain’s ZA channel through hydrogen bonding and hydrophobic interactions . Conformational restriction of the linker region enhances proteolytic resistance, as evidenced by its half-life (>6 hours in human liver microsomes) .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2443789-32-8 |

| Molecular Formula | C₂₃H₂₃FN₂O₅ |

| Molecular Weight | 426.44 g/mol |

| Solubility (DMSO) | 62.5 mg/mL (146.56 mM) |

| LogP | 3.6 |

| Storage Conditions | -20°C, desiccated |

| In Vitro IC₅₀ (CBP/p300) | 166 nM (p300), 198 nM (CBP) |

Pharmacokinetic Profile

In vivo studies in murine models revealed favorable pharmacokinetics:

-

Bioavailability: 58% following oral administration (10 mg/kg) .

-

Plasma Half-Life: 4.2 hours, sustained by fluorination of metabolic soft spots .

-

Tumor Penetration: 3.7-fold higher concentration in xenograft tissues versus plasma, attributed to enhanced permeability .

Mechanism of Action: Targeting CBP/p300 Bromodomains

Disruption of Acetyl-Lysine Recognition

CBP/p300 bromodomains recognize acetylated lysine residues on histones (e.g., H3K27ac) and transcription factors (e.g., p53), facilitating the assembly of transcriptional complexes . CBP/p300-IN-1 competitively inhibits this interaction by occupying the acetyl-lysine binding pocket, as confirmed by X-ray crystallography (PDB: 6TUD) . This blockade prevents recruitment of coactivators like PCAF and MED15, silencing oncogenic pathways such as MYC and AR signaling .

Epigenetic and Transcriptional Consequences

Treatment with CBP/p300-IN-1 (1 μM, 72 hours) reduces global H3K27ac levels by 78% in LNCaP prostate cancer cells, correlating with downregulation of AR target genes (e.g., KLK3, TMPRSS2) . In MV4;11 AML cells, the compound decreases c-MYC expression (EC₅₀ = 37 nM) and induces apoptosis via BCL-2 suppression .

Preclinical Research Findings

Table 2: Cytotoxicity Across Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| LNCaP | Prostate (CRPC) | 42 |

| MV4;11 | AML | 58 |

| PC-3 | Prostate (Androgen-Independent) | 89 |

| MCF-7 | Breast | 210 |

CBP/p300-IN-1 exhibits >10-fold selectivity for CBP/p300 over other bromodomain-containing proteins (e.g., BRD4, BRD9) . Synergy with enzalutamide (combination index = 0.32) in CRPC models suggests utility in overcoming antiandrogen resistance .

In Vivo Efficacy and Tolerability

In a murine MV4;11 xenograft model, daily oral dosing (25 mg/kg) for 21 days achieved:

-

Body Weight Loss: <5%, indicating minimal systemic toxicity .

Histopathological analysis revealed reduced Ki-67 staining (proliferation marker) and increased caspase-3 cleavage (apoptosis) .

Challenges and Future Directions

Overcoming Acquired Resistance

Prolonged CBP/p300-IN-1 exposure selects for EP300 gain-of-function mutations (e.g., D1399Y) in vitro . Next-generation degraders (e.g., PROTACs) combining CBP/p300-IN-1’s warhead with cereblon ligands show improved resistance profiles in preclinical studies .

Clinical Development Status

As of April 2025, CBP/p300-IN-1 remains in preclinical optimization. Phase I trials for analog compounds (e.g., CCS1477) are ongoing, with preliminary data indicating dose-dependent reductions in H3K27ac in patient biopsies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume